10-Octadecanoyloxy-octadecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

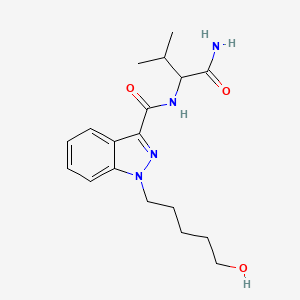

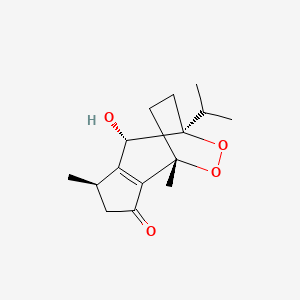

10-SAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which stearic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

科学的研究の応用

Biolubricant Applications

10-Octadecanoyloxy-octadecanoic acid and its derivatives have been extensively researched for their application in biolubricants. Studies have focused on synthetic ester basestocks derived from oleic acid, including 10-Octadecanoyloxy-octadecanoic acid, to develop environmentally acceptable and renewable biolubricants. These synthetic esters demonstrate favorable low-temperature performance and high oxidation stability, making them suitable for industrial fluid formulations in different temperature applications (Salimon, Salih, & Yousif, 2012) (Salih, Salimon, & Yousif, 2012).

Thermal Conductivity Studies

The compound has been used in studies analyzing the thermal conductivity of octadecanoic acid, particularly in the context of phase change materials (PCMs) for heat storage. Research in this area explores the size-dependent thermal conductivity of octadecanoic acid in various forms, such as bulk, nanowire, and nanochain, to improve the efficiency of OA-filled composite PCMs (Zou, Qiu, Feng, & Zhang, 2019).

Biocatalysis and Chemical Transformations

10-Octadecanoyloxy-octadecanoic acid has been explored in the context of biocatalytic and chemical transformations. This includes its use in the synthesis of various biodegradable derivatives from fatty acids, and the development of bio-based plasticizers for polyvinyl chloride (PVC), indicating its potential in more sustainable industrial applications (Omrani, Ahmadi, Farhadian, Kashef Shendi, Babanejad, & Nabid, 2016).

Applications in Catalysis and Surfactants

The compound is also involved in studies focusing on catalytic production and surfactant synthesis. This includes the catalytic production of 1-Octadecanol from Octadecanoic Acid, showcasing its potential in various industrial applications ranging from lubricants to perfumes (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014). Additionally, it has been used in the synthesis of new bolaform surfactants derived from palm oil fatty acids, indicating its versatility in chemical synthesis (Goh, Chin, Lee, Yarmo, & Nik Yusof, 2011).

特性

製品名 |

10-Octadecanoyloxy-octadecanoic acid |

|---|---|

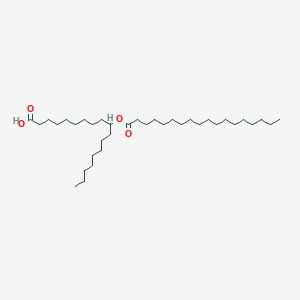

分子式 |

C36H70O4 |

分子量 |

567 |

IUPAC名 |

10-octadecanoyloxyoctadecanoic acid |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |

InChIキー |

KARVIOOFYPUCOA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

同義語 |

10-(stearoyloxy)octadecanoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。